1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
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Overview
Description
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a chemical compound with the molecular formula C3H7ClN4 and a molecular weight of 134.57 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity . The compound’s triazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be compared with other triazole derivatives, such as:
3-Methyl-1H-1,2,4-Triazol-5-Amine: Similar in structure but with different substitution patterns.
5-(Aminomethyl)-1H-1,2,4-Triazol-3-Amine Dihydrochloride: Contains an additional aminomethyl group.
5-Cyclopropyl-1,2,4-Triazol-3-Ylamine: Features a cyclopropyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNLOQTZVNZGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-35-9 |
Source
|
Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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